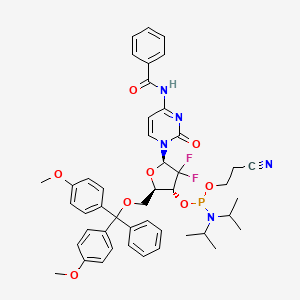

N4-Benzoyl-2'-deoxy-5'-O-DMT-2',2'-difluorocytidine 3'-CE phosphoramidite

Descripción

N4-Benzoyl-2'-deoxy-5'-O-DMT-2',2'-difluorocytidine 3'-CE phosphoramidite is a modified cytidine derivative critical for solid-phase oligonucleotide synthesis. Key structural features include:

- N4-Benzoyl protection: Shields the exocyclic amine during synthesis, requiring basic conditions for removal.

- 5'-O-DMT group: A reversible protecting group cleaved under acidic conditions, enabling sequential oligonucleotide elongation.

- 2',2'-Difluoro modification: Alters sugar pucker (favors North conformation), enhancing duplex stability with complementary RNA.

- 3'-CE phosphoramidite: Facilitates phosphite triester coupling, with the cyanoethyl group improving oxidation stability.

This compound is pivotal in synthesizing antisense oligonucleotides (ASOs) and small interfering RNAs (siRNAs), particularly for therapeutic targets requiring enhanced nuclease resistance and binding affinity .

Propiedades

IUPAC Name |

N-[1-[(2R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3,3-difluorooxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C46H50F2N5O8P/c1-31(2)53(32(3)4)62(59-29-13-27-49)61-41-39(60-43(46(41,47)48)52-28-26-40(51-44(52)55)50-42(54)33-14-9-7-10-15-33)30-58-45(34-16-11-8-12-17-34,35-18-22-37(56-5)23-19-35)36-20-24-38(57-6)25-21-36/h7-12,14-26,28,31-32,39,41,43H,13,29-30H2,1-6H3,(H,50,51,54,55)/t39-,41-,43-,62?/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLVPZSDAOMSDQP-XBADOKRKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(C(C)C)P(OCCC#N)OC1C(OC(C1(F)F)N2C=CC(=NC2=O)NC(=O)C3=CC=CC=C3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)N(C(C)C)P(OCCC#N)O[C@@H]1[C@H](O[C@H](C1(F)F)N2C=CC(=NC2=O)NC(=O)C3=CC=CC=C3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C46H50F2N5O8P | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

869.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

N4-Benzoylation of Gemcitabine

Objective : Protect the exocyclic amine of cytidine to prevent undesired side reactions during subsequent steps.

Procedure :

-

Dissolve gemcitabine (1.0 equiv, 0.4 mmol) in anhydrous pyridine under nitrogen.

-

Add chlorotrimethylsilane (1.2 equiv) at 0°C to silylate the hydroxyl groups.

-

Introduce benzoyl chloride (1.5 equiv) dropwise and stir for 4–6 hr at room temperature.

-

Quench with ice-cold water, extract with dichloromethane, and purify via silica gel chromatography (hexane:ethyl acetate = 3:1).

Outcome :

5'-O-Dimethoxytritylation

Objective : Block the 5'-hydroxyl with a acid-labile DMT group for selective deprotection during solid-phase synthesis.

Procedure :

-

Dissolve N4-benzoyl-2',2'-difluorocytidine (1.0 equiv) in anhydrous pyridine.

-

Add 4,4'-dimethoxytrityl chloride (1.3 equiv) and 4-dimethylaminopyridine (0.1 equiv).

-

Stir for 12 hr at room temperature under nitrogen.

-

Concentrate under vacuum, dissolve in ethyl acetate, wash with saturated NaHCO, and purify via flash chromatography (DCM:MeOH = 95:5).

Outcome :

3'-O-Phosphitylation

Objective : Introduce the phosphoramidite moiety at the 3'-OH for coupling in oligonucleotide synthesis.

Procedure :

-

Dissolve 5'-O-DMT-N4-benzoyl-2',2'-difluorocytidine (1.0 equiv) in anhydrous tetrahydrofuran.

-

Add 2-cyanoethyl--diisopropylchlorophosphoramidite (1.5 equiv) and -diisopropylethylamine (2.0 equiv).

-

Stir for 3 hr at room temperature under argon.

-

Concentrate and purify via silica gel chromatography (hexane:acetone = 7:3 with 0.1% triethylamine).

Outcome :

Reaction Optimization Data

Key parameters influencing yield and purity:

| Parameter | Optimal Condition | Effect on Yield |

|---|---|---|

| Solvent for DMT step | Anhydrous pyridine | Maximizes DMT activation |

| Equivalents of DMT-Cl | 1.3 equiv | Prevents over-tritylation |

| Phosphitylation time | 3 hr | Balances completion vs. degradation |

| Chromatography solvent | Hexane:acetone + 0.1% TEA | Eliminates phosphoramidite hydrolysis |

Industrial-Scale Production Insights

Major suppliers (e.g., Biosynth Carbosynth, TargetMol) utilize the following adaptations for bulk synthesis:

-

Automated chromatography systems reduce purification time by 40%.

-

In-line P NMR monitoring ensures phosphoramidite diastereomer ratios remain consistent (typically 1:1).

-

Stability considerations : Lyophilized product stored at -20°C retains >95% purity for 12 months.

Analytical Characterization Summary

| Technique | Critical Data Points | Purpose |

|---|---|---|

| HPLC | Retention time = 12.3 min (C18 column) | Purity assessment (>98%) |

| MS (ESI) | m/z 870.3 [M+H] | Molecular weight confirmation |

| F NMR | δ -118.5 (d, J = 240 Hz, 2F) | 2',2'-difluoro conformation |

Challenges and Mitigation Strategies

-

Diastereomer Formation :

-

Moisture Sensitivity :

-

Byproduct Formation :

Applications in Oligonucleotide Therapeutics

The phosphoramidite is integral to synthesizing:

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: The phosphoramidite group can be oxidized to a phosphate group using oxidizing agents like iodine in the presence of water or tert-butyl hydroperoxide.

Substitution: The DMT group can be selectively removed under acidic conditions, such as with trichloroacetic acid, to expose the 5’-hydroxyl group for further reactions.

Common Reagents and Conditions

Oxidizing Agents: Iodine, tert-butyl hydroperoxide.

Acidic Conditions: Trichloroacetic acid for DMT deprotection.

Major Products

Phosphate Derivatives: Upon oxidation, the phosphoramidite group is converted to a stable phosphate group.

Deprotected Nucleosides: Removal of the DMT group yields the free 5’-hydroxyl nucleoside.

Aplicaciones Científicas De Investigación

Scientific Research Applications

N4-Benzoyl-2'-deoxy-5'-O-DMT-2',2'-difluorocytidine 3'-CE phosphoramidite is primarily utilized in the following areas:

-

Oligonucleotide Synthesis :

- This compound is a crucial building block in the synthesis of modified oligonucleotides, which are essential for various applications in molecular biology, including gene therapy and antisense oligonucleotides.

- Antitumor Activity :

- Biochemical Studies :

Case Study 1: Antitumor Efficacy

A study investigated the antitumor effects of N4-Benzoyl-2'-deoxy-5'-O-DMT-2',2'-difluorocytidine in various cancer cell lines. The results demonstrated significant cytotoxicity against both solid tumors and hematological malignancies, with mechanisms involving apoptosis induction and cell cycle arrest observed.

Case Study 2: Oligonucleotide Conjugation

Research involving Diels-Alder reactions highlighted the use of N4-Benzoyl-2'-deoxy-5'-O-DMT-2',2'-difluorocytidine for synthesizing peptide-oligonucleotide conjugates. These conjugates exhibited enhanced stability and bioactivity, making them suitable for targeted delivery systems in cancer therapy .

Comparative Analysis with Related Compounds

| Compound Name | Key Features | Applications |

|---|---|---|

| Gemcitabine | Antitumor nucleoside analog without fluorination | Cancer therapy |

| Cytarabine | Another nucleoside analog used in cancer therapy | Hematological cancers |

| Azacitidine | Inhibits DNA methylation | Cancer treatment with epigenetic modulation |

N4-Benzoyl-2'-deoxy-5'-O-DMT-2',2'-difluorocytidine stands out due to its unique difluoro substitution, which enhances its pharmacokinetic properties compared to other similar compounds. This modification not only improves stability but also increases resistance to enzymatic degradation, making it a valuable tool in therapeutic applications .

Mecanismo De Acción

The mechanism of action of N4-Benzoyl-2’-deoxy-5’-O-DMT-2’,2’-difluorocytidine 3’-CE phosphoramidite involves its incorporation into oligonucleotides. These modified oligonucleotides can:

Bind to Complementary RNA or DNA Sequences: This binding can block the translation of specific mRNAs or alter the function of target DNA sequences.

Induce RNA Cleavage: In antisense therapy, the binding of these oligonucleotides to mRNA can recruit RNase H, leading to the degradation of the mRNA and inhibition of protein synthesis.

Comparación Con Compuestos Similares

Structural Modifications and Functional Groups

Table 1: Key Structural Differences Among Cytidine Phosphoramidites

| Compound Name | 5'-Protection | 2'-Modification | Base Modification | Molecular Weight (g/mol) |

|---|---|---|---|---|

| Target Compound | DMT | 2',2'-difluoro | N4-Benzoyl | ~785 (estimated) |

| N4-Benzoyl-5-bromo-2'-deoxy-5'-O-DMT-cytidine 3'-CE phosphoramidite | DMT | None | 5-Bromo, N4-Benzoyl | 763.95 |

| N4-Benzoyl-5'-O-TBDMS-2'-deoxycytidine 3'-CE phosphoramidite | TBDMS | None | N4-Benzoyl | 445.58 |

| N4-Benzoyl-2'-O-methyl-5-methylcytidine 3'-CE phosphoramidite | DMT | 2'-O-Methyl | 5-Methyl, N4-Benzoyl | 907.99 |

| N4-Acetyl-2'-deoxy-5'-O-DMT-5-methylcytidine 3'-CE phosphoramidite | DMT | None | 5-Methyl, N4-Acetyl | 785.86 |

Key Observations :

Deprotection Efficiency :

Yield and Purity :

Stability and Handling

Cost and Availability

Table 3: Price Comparison (Per Gram)

Fluorinated compounds are typically costlier due to complex synthesis, while 2'-O-methyl derivatives are more affordable .

Actividad Biológica

N4-Benzoyl-2'-deoxy-5'-O-DMT-2',2'-difluorocytidine 3'-CE phosphoramidite is a modified nucleoside with significant potential in biochemical and pharmaceutical applications. This article reviews its biological activity, focusing on its synthesis, properties, and implications in research, particularly in anti-cancer and anti-viral studies.

N4-Benzoyl-2'-deoxy-5'-O-DMT-2',2'-difluorocytidine is characterized by the following chemical properties:

| Property | Value |

|---|---|

| CAS Number | 142808-43-3 |

| Molecular Formula | C37H33F2N3O7 |

| Molecular Weight | 669.67 g/mol |

| Synonyms | N4-Benzoyl-5'-O-DMT-2',2'-difluorocytidine 3'-CE phosphoramidite |

This compound is a fluoro-modified nucleoside derivative, featuring a benzoyl group at the N4 position and a dimethoxytrityl (DMT) protecting group at the 5' position. The presence of fluorine atoms enhances its stability and biological activity.

Synthesis

The synthesis of N4-Benzoyl-2'-deoxy-5'-O-DMT-2',2'-difluorocytidine involves several steps, including the protection of hydroxyl groups and the introduction of the phosphoramidite moiety. A typical synthesis pathway includes:

- Protection of Nucleoside : The starting material, 5'-dimethoxytrityl-N4-benzoyl-2',2'-difluoro-2'-deoxycytidine, is dissolved in anhydrous acetonitrile.

- Phosphorylation : An ethylothiotetrazole solution is added along with a phosphoramidite reagent to form the desired phosphoramidite derivative.

- Purification : The product is purified through standard chromatographic techniques to obtain high purity for biological assays.

Antitumor Activity

N4-Benzoyl-2'-deoxy-5'-O-DMT-2',2'-difluorocytidine has been investigated for its antitumor properties. Studies indicate that it exhibits significant cytotoxicity against various cancer cell lines. The mechanism of action appears to involve the incorporation of this modified nucleoside into DNA, leading to disruptions in replication and transcription processes.

- Cell Line Studies : In vitro studies have shown that this compound induces apoptosis in cancer cells, which can be attributed to its structural similarity to natural nucleosides that are incorporated into DNA during replication .

Antiviral Activity

The compound also demonstrates antiviral properties, particularly against RNA viruses. Its mechanism involves interference with viral replication by mimicking natural nucleotides, thereby disrupting the viral RNA synthesis process.

- Mechanistic Insights : Research indicates that N4-benzoyl derivatives can inhibit viral polymerases effectively, making them promising candidates for antiviral drug development .

Case Studies

Several case studies highlight the effectiveness of N4-Benzoyl-2'-deoxy-5'-O-DMT-2',2'-difluorocytidine in therapeutic applications:

- Study on Cancer Cell Lines : A study published in Nucleic Acids Research evaluated the incorporation efficiency of modified nucleotides into DNA by various polymerases, demonstrating that N4-benzoyl modifications significantly enhance incorporation rates compared to unmodified counterparts .

- Antiviral Efficacy : Another investigation focused on the antiviral effects of this compound against influenza virus showed promising results in reducing viral load in infected cell cultures .

Q & A

Q. What are the critical considerations for handling and storing N4-Benzoyl-2'-deoxy-5'-O-DMT-2',2'-difluorocytidine 3'-CE phosphoramidite to ensure stability during oligonucleotide synthesis?

This compound is moisture- and temperature-sensitive. Store at < -15°C under inert gas (argon/nitrogen) to prevent degradation of the phosphoramidite group. Prior to use, equilibrate to room temperature in a desiccator to avoid condensation . For synthesis, use anhydrous solvents (e.g., acetonitrile) and rigorously dry solid-phase supports to minimize hydrolysis .

Q. How is the coupling efficiency of this phosphoramidite measured in solid-phase oligonucleotide synthesis?

Coupling efficiency is quantified via UV spectrophotometry by monitoring the release of the dimethoxytrityl (DMT) cation during each synthesis cycle. Typical efficiencies exceed 98% under optimized conditions. Post-synthesis, analytical HPLC or MALDI-TOF mass spectrometry validates oligonucleotide purity and confirms successful incorporation .

Q. What protective measures are required to mitigate health risks during experimental use?

Use NIOSH/MSHA-approved respirators , nitrile gloves, and chemical-resistant lab coats to prevent inhalation or dermal contact. Conduct reactions in a fume hood with local exhaust ventilation. Emergency protocols include immediate eye irrigation and skin decontamination with water .

Advanced Research Questions

Q. How do the 2',2'-difluoro modifications influence the steric and electronic properties of oligonucleotides, and what analytical techniques validate these effects?

The 2',2'-difluoro group enhances nuclease resistance and alters sugar pucker conformation, favoring a C3'-endo geometry. Nuclear Magnetic Resonance (NMR) and X-ray crystallography resolve structural changes, while circular dichroism (CD) assesses duplex stability. Computational modeling (e.g., MD simulations) further predicts thermodynamic impacts .

Q. What experimental strategies resolve contradictions in reported stability data for this phosphoramidite under varying storage conditions?

Discrepancies in stability (e.g., -15°C vs. 4°C storage ) arise from differences in solvent purity, humidity control, and analytical methods. Standardize protocols using Karl Fischer titration to verify solvent dryness and HPLC-MS to track degradation products (e.g., free cytidine derivatives). Accelerated stability studies (40°C/75% RH) can model long-term storage .

Q. How can coupling efficiency be optimized for large-scale synthesis of modified oligonucleotides containing this phosphoramidite?

Optimize activation time (e.g., 0.5–1 min with 0.45 M tetrazole) and monomer concentration (0.1–0.15 M in acetonitrile). Pre-activation of the phosphoramidite and iterative adjustments to solid-support pore size (e.g., 500–1000 Å for long sequences) improve mass transfer. Real-time monitoring via trityl assay ensures reproducibility .

Q. What regulatory considerations apply to preclinical studies using oligonucleotides synthesized with this phosphoramidite, particularly for therapeutic development?

Follow FDA DMF guidelines for raw material qualification, including batch-specific COA (Certificate of Analysis) with ≥95% purity (HPLC), residual solvent limits (e.g., <50 ppm for acetonitrile), and endotoxin testing. Document synthesis protocols and impurity profiles (e.g., phosphoramidite degradation products) for IND submissions .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.